molecular formula C18H20ClNO2 B291186 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide

4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide

Cat. No. B291186
M. Wt: 317.8 g/mol
InChI Key: YPHRIFTYFXLJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. This compound is a selective agonist for the serotonin 2C receptor and has been studied for its potential use in scientific research.

Mechanism of Action

4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide acts as a selective agonist for the serotonin 2C receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite, and the modulation of mood. It has also been shown to have anxiogenic effects, meaning that it can induce anxiety in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments is its high affinity for the serotonin 2C receptor, which allows for selective activation of this receptor. However, one limitation of using 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide is its anxiogenic effects, which may complicate certain experiments.

Future Directions

There are several potential future directions for research on 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide, including:
1. Investigation of the potential therapeutic applications of 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide for various disorders, such as depression, anxiety, and eating disorders.
2. Development of more selective agonists for the serotonin 2C receptor, which may have fewer side effects than 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide.
3. Investigation of the role of the serotonin 2C receptor in the regulation of other physiological processes, such as sleep and circadian rhythms.
4. Further exploration of the biochemical and physiological effects of 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide, particularly with regard to its effects on neurotransmitter release and receptor signaling pathways.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This is followed by the reduction of the nitro group to an amine using sodium borohydride. The resulting amine is then reacted with 4-tert-butylbenzoyl chloride and 5-chloro-2-methoxyaniline to form 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide.

Scientific Research Applications

4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes. 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide has been used in studies to investigate the role of the serotonin 2C receptor in these processes, as well as its potential as a therapeutic target for various disorders.

properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)13-7-5-12(6-8-13)17(21)20-15-11-14(19)9-10-16(15)22-4/h5-11H,1-4H3,(H,20,21)

InChI Key

YPHRIFTYFXLJLD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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